molecular formula C4H9ClO B1366746 1-(Chloromethoxy)propane CAS No. 3587-57-3

1-(Chloromethoxy)propane

Cat. No. B1366746
CAS RN: 3587-57-3
M. Wt: 108.57 g/mol
InChI Key: VHUQXPJHMISKGS-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)propane, also known as chloromethyl propyl ether, is an organic compound with the molecular formula C4H9ClO . It has a molecular weight of 108.57 g/mol . The compound is also identified by the CAS number 3587-57-3 .


Synthesis Analysis

A synthetic method of 1-chlorine-3-methoxy propane involves dripping the sodium methylate dispersed in an inertial solvent into 1,3-bromochloropropane under the existence of a phase-transfer catalyst . The reaction is followed by filtering to remove sodium bromide, washing the filtered cake by an inertial solvent, and collecting the organic layer . The coarse product is obtained by water washing until pH=5-7, drying, filtering, and rectifying the filtrate .


Molecular Structure Analysis

The IUPAC name for 1-(Chloromethoxy)propane is the same . The InChI representation is InChI=1S/C4H9ClO/c1-2-3-6-4-5/h2-4H2,1H3 . The compound’s canonical SMILES representation is CCCOCCl .


Physical And Chemical Properties Analysis

1-(Chloromethoxy)propane has a density of 1.0±0.1 g/cm³ . Its boiling point is 94.0±13.0 °C at 760 mmHg . The compound has a vapour pressure of 54.9±0.2 mmHg at 25°C . The enthalpy of vaporization is 32.0±3.0 kJ/mol . The compound has a flash point of 25.2±15.2 °C . The index of refraction is 1.399 . The molar refractivity is 27.2±0.3 cm³ . The compound has 1 hydrogen bond acceptor and 0 hydrogen bond donors . It has 3 freely rotating bonds . The polar surface area is 9 Ų . The polarizability is 10.8±0.5 10^-24 cm³ . The surface tension is 24.3±3.0 dyne/cm . The molar volume is 112.3±3.0 cm³ .

Scientific Research Applications

  • Polymerization Initiator : Chengjie Feng (2005) found that 1-Chloro-3-(2′-ethoxyethoxy)-propane can be synthesized with a high yield and used as an anion polymerization initiator, which is crucial in the production of polymers (Feng, 2005).

  • Bioremediation of Pollutants : T. Bosma and D. Janssen (1998) explored the biotransformation of chlorinated propanes, including 1-chloropropane, by Methylosinus trichosporium OB3b, revealing its potential in environmental clean-up and pollution reduction (Bosma & Janssen, 1998).

  • Ozone Depletion Assessment : Research by D. Wuebbles et al. (1998) evaluated the ozone depletion potentials of chlorobromomethane and 1-bromo-propane, highlighting the importance of understanding the environmental impacts of these compounds (Wuebbles et al., 1998).

  • Gas Hydrate Inhibitor Performance : Nagu Daraboina et al. (2013) assessed the performance of commercial and biological gas hydrate inhibitors, including the role of 1-(Chloromethoxy)propane derivatives, using nuclear magnetic resonance imaging (Daraboina et al., 2013).

  • Synthesis of Dicobaloximes : R. Yamuna et al. (2016) synthesized various dicobaloximes using 1,3-bis(4-pyridyl)propane, demonstrating its application in creating complex molecular structures (Yamuna et al., 2016).

  • Groundwater Treatment : M. Chu et al. (2018) demonstrated the use of a propane-based system for the concurrent treatment of 1,4-dioxane and chlorinated aliphatics in groundwater, showcasing the potential of such systems in environmental remediation (Chu et al., 2018).

  • Catalysis in Propane Dehydrogenation : Jiacheng Li et al. (2017) investigated the performance of PtSn/TS-1 catalysts for propane dehydrogenation, providing insights into the optimization of catalytic processes (Li et al., 2017).

properties

IUPAC Name

1-(chloromethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-2-3-6-4-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUQXPJHMISKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449929
Record name CHLOROMETHYL PROPYL ETHER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethoxy)propane

CAS RN

3587-57-3
Record name CHLOROMETHYL PROPYL ETHER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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